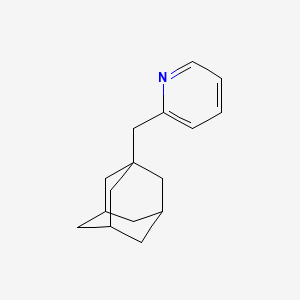
Pyridine, 2-(1-adamantylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE is a compound that features a pyridine ring substituted with an adamantane moiety. Adamantane is a polycyclic hydrocarbon with a unique, highly symmetrical structure, which imparts significant rigidity and lipophilicity to the molecule. This combination of structural features makes 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE typically involves the reaction of adamantane derivatives with pyridine compounds. One common method includes the alkylation of pyridine with an adamantane-based alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantane ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety typically yields adamantane-1-carboxylic acid, while reduction of the pyridine ring results in 2-[(adamantan-1-yl)methyl]piperidine.
Scientific Research Applications
2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE can be compared with other adamantane-containing compounds such as:
Amantadine: Used as an antiviral and anti-Parkinson agent.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE apart is its unique combination of a pyridine ring and an adamantane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)pyridine |
InChI |
InChI=1S/C16H21N/c1-2-4-17-15(3-1)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14H,5-11H2 |
InChI Key |
GGNYZRAUXYTWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















